- Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action, Journal of Medicinal Chemistry, 2009, 52(7), 1885-1902
Cas no 939-89-9 (cis-2-phenylcyclopropane-1-carboxylic acid)
939-89-9 structure
Product Name:cis-2-phenylcyclopropane-1-carboxylic acid
CAS-Nr.:939-89-9
MF:C10H10O2
MW:162.185203075409
MDL:MFCD03413442
CID:814989
PubChem ID:778516
Update Time:2024-10-25
cis-2-phenylcyclopropane-1-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid
- (1S*,2R*)-2-phenylcyclopropane-1-carboxylic acid
- CYCLOPROPANECARBOXYLIC ACID,2-PHENYL-,(1R,2S)-REL
- CYCLOPROPANECARBOXYLIC ACID,2-PHENYL-,(1R,2S)-REL-
- cis-2-Phenylcyclopropanecarboxylicacid
- Cyclopropanecarboxylic acid, 2-phenyl-, cis- (8CI)
- rel-(1R,2S)-2-Phenylcyclopropanecarboxylic acid (ACI)
- cis-2-Phenyl-1-cyclopropanecarboxylic acid
- cis-2-Phenylcyclopropanecarboxylic acid
- cis-2-phenylcyclopropane-1-carboxylic acid
- AHDDRJBFJBDEPW-RKDXNWHRSA-N
- P18907
- CS-0058719
- 939-89-9
- MFCD03413442
- Cyclopropanecarboxylic acid, 2-phenyl-, (1R,2S)-
- cis-2-phenylcyclopropane-carboxylic acid
- EN300-1722001
- SCHEMBL4126470
- 2-Phenyl-1-cyclopropanecarboxylic acid, cis-(-)-
- (1r,2s)-2-phenylcyclopropanecarboxylic acid
- DS-4486
- 48126-51-8
- (1R,2S)-2-phenylcyclopropane-1-carboxylic acid
- 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-cis)-
- rac-(1R,2S)-2-phenylcyclopropane-1-carboxylic acid
- AKOS006238786
- EN300-108383
- cis-(+/-)-2-Phenyl-cyclopropanecarboxylic Acid
- Z1198162290
- (1r,2s)-2-phenylcyclopropanecarboxylicacid
- Cyclopropanecarboxylic acid, 2-phenyl-, (1R-cis)-
- XTN6536VE6
- UNII-XTN6536VE6
- MFCD06227614
-
- MDL: MFCD03413442
- Inchi: 1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m0/s1
- InChI-Schlüssel: AHDDRJBFJBDEPW-IUCAKERBSA-N
- Lächelt: C([C@H]1C[C@H]1C1C=CC=CC=1)(=O)O
Berechnete Eigenschaften
- Genaue Masse: 162.06808
- Monoisotopenmasse: 162.06808
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 2
- Komplexität: 182
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 37.3
- XLogP3: 1.6
Experimentelle Eigenschaften
- Dichte: 1.25
- Siedepunkt: 317.1°C at 760 mmHg
- Flammpunkt: 144.3°C
- Brechungsindex: 1.6
- PSA: 37.30000
- LogP: 1.87470
cis-2-phenylcyclopropane-1-carboxylic acid Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Sealed in dry,Room Temperature
cis-2-phenylcyclopropane-1-carboxylic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R893725-1g |
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid |
939-89-9 | ≥95% | 1g |
2,520.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02111-25g |
cis-2-phenylcyclopropane-1-carboxylic acid |
939-89-9 | 95% | 25g |
$1702 | 2023-09-07 | |
| TRC | P320820-50mg |
rel-(1R,2S)-2-Phenylcyclopropanecarboxylic Acid |
939-89-9 | 50mg |
$81.00 | 2023-05-17 | ||
| TRC | P320820-100mg |
rel-(1R,2S)-2-Phenylcyclopropanecarboxylic Acid |
939-89-9 | 100mg |
$121.00 | 2023-05-17 | ||
| TRC | P320820-500mg |
rel-(1R,2S)-2-Phenylcyclopropanecarboxylic Acid |
939-89-9 | 500mg |
$523.00 | 2023-05-17 | ||
| TRC | P320820-1g |
rel-(1R,2S)-2-Phenylcyclopropanecarboxylic Acid |
939-89-9 | 1g |
$ 750.00 | 2022-06-03 | ||
| Alichem | A019109916-5g |
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid |
939-89-9 | 95% | 5g |
$891.00 | 2023-08-31 | |
| Alichem | A019109916-10g |
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid |
939-89-9 | 95% | 10g |
$1519.00 | 2023-08-31 | |
| eNovation Chemicals LLC | D586209-500MG |
cis-2-phenylcyclopropane-1-carboxylic acid |
939-89-9 | 97% | 500mg |
$175 | 2024-07-21 | |
| eNovation Chemicals LLC | D586209-1G |
cis-2-phenylcyclopropane-1-carboxylic acid |
939-89-9 | 97% | 1g |
$200 | 2024-07-21 |
cis-2-phenylcyclopropane-1-carboxylic acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: 2,9-Dimethyl-1,10-phenanthroline , Bis(1,5-cyclooctadiene)nickel , 1,4-Bis(diphenylphosphino)butane Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Solvents: Tetrahydrofuran ; rt; 3 h, 66 °C
1.3 Reagents: 4-Fluorostyrene Solvents: Tetrahydrofuran ; 5 h, 66 °C
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water
1.2 Solvents: Tetrahydrofuran ; rt; 3 h, 66 °C
1.3 Reagents: 4-Fluorostyrene Solvents: Tetrahydrofuran ; 5 h, 66 °C
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water
Referenz
- Decarbonylative Cross-Coupling of Cyclic Anhydrides: Introducing Stereochemistry at an sp3 Carbon in the Cross-Coupling Event, Journal of the American Chemical Society, 2003, 125(35), 10498-10499
Herstellungsverfahren 3
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; overnight, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; pH 2
Referenz
- A process for the preparation of cyclopropanecarboxamide derivatives, India, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referenz
- Preparation of arylcyclopropylalkylamines as 5-HT2C receptor agonists useful as anorectic agents., World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Herstellungsverfahren 7
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Reaction of esters of 2-arylcyclopropanecarboxylic acids with nitrous acid. Synthesis of aryl-substituted 3-ethoxycarbonyl-4,5-dihydroisoxazoles and 3-ethoxycarbonylisoxazoles, Chemistry of Heterocyclic Compounds (New York, 2009, 45(5), 595-605
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Attempted use of chiral copper(II) and nickel(II) catalysts for enantiospecific carbene insertion, Florida Scientist, 1995, 58(1), 32-7
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referenz
- Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2, Journal of the American Chemical Society, 2010, 132(19), 6827-6833
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Samarium Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Hydrochloric acid , Oxygen Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid , Oxygen Solvents: Water ; rt
Referenz
- The first cyclopropanation reaction of unmasked α,β-unsaturated carboxylic acids: Direct and complete stereospecific synthesis of cyclopropanecarboxylic acids promoted by Sm/CHI3, Organic Letters, 2007, 9(14), 2685-2688
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid , Diethylzinc Solvents: Dichloromethane , Hexane ; 20 min, 0 °C
1.2 Solvents: Dichloromethane ; 20 min, 0 °C
1.3 Solvents: Dichloromethane ; 5 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Dichloromethane ; 20 min, 0 °C
1.3 Solvents: Dichloromethane ; 5 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- Key structural features of cis-cinnamic acid as an allelochemical, Phytochemistry (Elsevier), 2012, 84, 56-67
Herstellungsverfahren 13
Herstellungsverfahren 14
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 24 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 25 °C
Referenz
- Preparation of substituted pyrazinecarboxamides as PRMT5-substrate adaptor interaction inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 5 h, 55 °C; 55 °C → rt
1.2 Reagents: Hydrochloric acid ; acidified
1.2 Reagents: Hydrochloric acid ; acidified
Referenz
- Silver-Promoted, Palladium-Catalyzed Direct Arylation of Cyclopropanes: Facile Access to Spiro 3,3'-Cyclopropyl Oxindoles, Organic Letters, 2013, 15(6), 1350-1353
Herstellungsverfahren 17
Reaktionsbedingungen
Referenz
- Substitution of carboxyl group by bromine in phenylcyclopropanecarboxylic acids, Zhurnal Organicheskoi Khimii, 1980, 16(10), 2086-91
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- Chiral copper complex and asymmetric synthesis of cyclopropanecarboxylate derivatives using this complex as catalyst, European Patent Organization, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
Referenz
- Transmission of conjugation effects through the cyclopropane ring, Journal fuer Praktische Chemie (Leipzig), 1982, 324(3), 491-7
cis-2-phenylcyclopropane-1-carboxylic acid Raw materials
- Diphenylzinc
- Cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1R,2S)-rel-
- 3-Oxabicyclo[3.1.0]hexane-2,4-dione
- rel-(1R,2S)-2-Phenyl-N-8-quinolinylcyclopropanecarboxamide
- trans-2-phenylcyclopropane-1-carboxylic acid
- ethyl cis-2-phenylcyclopropanecarboxylate
- (2Z)-3-phenylprop-2-enoic acid
- (1S,2R)-2-bromocyclopropylbenzene
- Ethyl trans-2-phenylcyclopropanecarboxylate
cis-2-phenylcyclopropane-1-carboxylic acid Preparation Products
cis-2-phenylcyclopropane-1-carboxylic acid Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:939-89-9)cis-2-phenylcyclopropane-1-carboxylic acid
Bestellnummer:A859602
Bestandsstatus:in Stock
Menge:1g/5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:19
Preis ($):175.0/698.0
Email:sales@amadischem.com
cis-2-phenylcyclopropane-1-carboxylic acid Verwandte Literatur
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:939-89-9)cis-2-phenylcyclopropane-1-carboxylic acid
Reinheit:99%/99%
Menge:1g/5g
Preis ($):175.0/698.0